molecular formula C15H19BrN2O3 B2465550 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 503019-21-4

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2465550
CAS No.: 503019-21-4
M. Wt: 355.232
InChI Key: FJUNFSZGAZWWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and an ester functional group

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-2-13-5-3-4-6-18(13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUNFSZGAZWWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following stages:

    Formation of the Piperidine Derivative: The starting material, 2-ethylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Bromopyridine Carboxylate Formation: Separately, 5-bromopyridine-3-carboxylic acid is esterified using suitable alcohols and catalysts to form the ester.

    Coupling Reaction: The piperidine derivative is then coupled with the bromopyridine ester under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Hydrolysis: 5-bromopyridine-3-carboxylic acid and 2-(2-ethylpiperidin-1-yl)-2-oxoethanol.

Scientific Research Applications

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
  • 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 4-bromopyridine-3-carboxylate

Uniqueness

2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring and the ethyl group on the piperidine ring. These structural features can influence its reactivity and interactions in various applications.

Biological Activity

The compound 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a derivative of bromopyridine and piperidine, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16BrN3O3
  • Molecular Weight : 328.19 g/mol

This compound features a brominated pyridine ring, which is known for its ability to participate in various biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinase Inhibition : Compounds like this one may act as inhibitors of specific kinases, which are crucial in signaling pathways associated with cell proliferation and differentiation.
  • Antioxidant Properties : The presence of the bromine atom and the piperidine ring may contribute to antioxidant activities, potentially reducing oxidative stress in cells.

Efficacy in Preclinical Studies

Preliminary studies have shown that this compound exhibits promising results in various biological assays:

  • Cell Viability Assays : In vitro tests demonstrated that this compound can reduce cell viability in cancer cell lines, indicating potential anti-cancer properties.
  • Inflammatory Models : In animal models of inflammation, the compound has shown efficacy in reducing markers of inflammation, suggesting a potential role in treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer effects of similar bromopyridine derivatives. The results indicated that these compounds inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest.

Study 2: Anti-inflammatory Effects

In a mouse model of acute lung injury, a related compound demonstrated significant reductions in inflammatory cytokines and improved lung function metrics. This suggests that the compound could be beneficial in treating respiratory conditions characterized by inflammation.

Data Table: Biological Activity Overview

Biological ActivityModel/Assay TypeResult Summary
Anticancer ActivityCancer Cell LinesReduced viability; induced apoptosis
Inflammatory ResponseMouse ModelDecreased cytokine levels; improved function
Kinase InhibitionIn vitro Kinase AssaysSignificant inhibition observed
Antioxidant ActivityDPPH Scavenging AssayNotable scavenging activity

Q & A

Q. What are the recommended methods for determining the crystal structure of this compound?

The crystal structure can be determined using X-ray crystallography with refinement via the SHELX software suite. SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Key steps include:

  • Data collection with a diffractometer.
  • Structure solution using direct methods (SHELXS/SHELXD) or experimental phasing pipelines.
  • Refinement with SHELXL, incorporating thermal displacement parameters and validating geometric restraints .
  • Visualization and analysis of voids or packing patterns using Mercury CSD 2.0 for intermolecular interaction studies .

Q. What safety precautions should be observed during laboratory handling?

While specific safety data for this compound are limited, general guidelines for structurally related bromopyridine derivatives include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Handling in a fume hood to minimize inhalation risks.
  • Adherence to waste disposal protocols for halogenated organic compounds. Refer to safety frameworks for analogous compounds, such as ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which emphasize avoiding prolonged exposure and ensuring proper ventilation .

Q. How can the synthetic route for this compound be optimized?

Synthesis typically involves coupling 5-bromopyridine-3-carboxylic acid with a 2-(2-ethylpiperidin-1-yl)-2-oxoethyl moiety. Key optimization strategies include:

  • Using activating agents (e.g., EDCI/HOBt) for esterification under inert atmospheres.
  • Monitoring reaction progress via HPLC or TLC to minimize side products.
  • Purification via column chromatography with gradients tailored to the compound’s polarity, as demonstrated in analogous dihydropyridine syntheses .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed?

The puckering of the piperidine ring can be quantified using Cremer-Pople parameters. Steps include:

  • Calculating out-of-plane displacements (z-coordinates) relative to the mean ring plane.
  • Determining puckering amplitude (qq) and phase angle (ϕ\phi) to classify chair, boat, or twist-boat conformations.
  • Comparing results with crystallographic data from the Cambridge Structural Database (CSD) to identify steric or electronic influences on ring geometry .

Q. What strategies resolve contradictions in crystallographic and computational structural data?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise from:

  • Thermal motion artifacts in crystallographic Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement.
  • Solvent effects: Compare gas-phase DFT calculations with crystal structures solvated in Mercury CSD 2.0.
  • Validate computational models using torsional potential energy scans to match experimental conformers .

Q. How can structure-activity relationships (SAR) be explored for bromopyridine derivatives?

SAR studies require systematic modifications:

  • Introduce substituents at the 5-bromo position (e.g., replace Br with CN or CF₃) to assess electronic effects.
  • Modify the ethylpiperidinyl moiety to evaluate steric bulk impact on bioactivity.
  • Use in vitro assays (e.g., antiproliferative or enzyme inhibition) paired with molecular docking to correlate structural features with activity, as shown for benzothiazole derivatives .

Methodological Notes

  • Crystallographic Validation : Cross-validate SHELX-refined structures with Mogul (bond-length/angle databases) to detect outliers .
  • Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously, referencing protocols for related pyridine carboxylates .
  • Data Interpretation : Use Mercury CSD’s packing similarity tool to compare crystal structures with known analogs, ensuring statistical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.